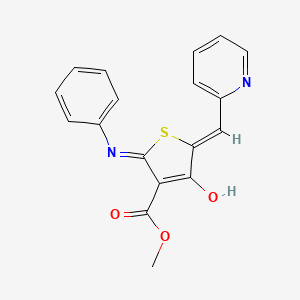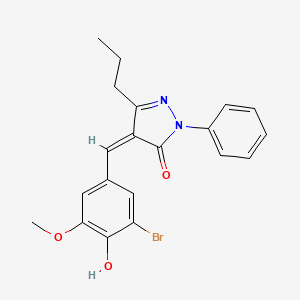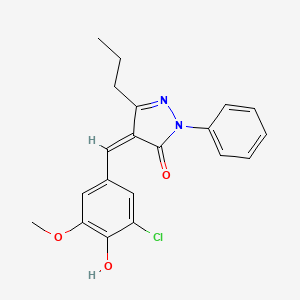![molecular formula C18H23NO3 B3726276 2-[1-(ethoxyamino)-2-phenylethylidene]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726276.png)
2-[1-(ethoxyamino)-2-phenylethylidene]-5,5-dimethyl-1,3-cyclohexanedione
Descripción general
Descripción
2-[1-(ethoxyamino)-2-phenylethylidene]-5,5-dimethyl-1,3-cyclohexanedione, commonly known as EDC, is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. EDC belongs to the class of cyclohexanedione derivatives and has been studied for its potential application in various therapeutic areas.
Mecanismo De Acción
The mechanism of action of EDC is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). EDC has also been shown to inhibit the production of reactive oxygen species (ROS) and modulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
EDC has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). EDC has also been shown to reduce the levels of ROS and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). EDC has also been shown to modulate the expression of various genes involved in apoptosis and cell cycle regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using EDC in lab experiments is its high purity and stability. EDC is a well-characterized compound that can be easily synthesized and purified. However, one of the limitations of using EDC in lab experiments is its low solubility in water, which can make it difficult to use in certain assays.
Direcciones Futuras
There are several future directions for the study of EDC. One of the potential areas of research is the development of EDC derivatives with improved solubility and pharmacological properties. Another potential area of research is the study of EDC in combination with other drugs for the treatment of various diseases. The use of EDC as a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease is also an area of interest. Further studies are needed to fully understand the mechanism of action of EDC and its potential therapeutic applications.
In conclusion, EDC is a synthetic compound that has gained significant interest in scientific research due to its potential pharmacological properties. EDC has been studied for its potential application in various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. EDC exhibits various biochemical and physiological effects and has both advantages and limitations for lab experiments. There are several future directions for the study of EDC, and further studies are needed to fully understand its potential therapeutic applications.
Aplicaciones Científicas De Investigación
EDC has been studied for its potential application in various therapeutic areas such as cancer, inflammation, and neurodegenerative diseases. EDC has been shown to exhibit anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been studied for its potential application in the treatment of inflammation by inhibiting the production of pro-inflammatory cytokines. EDC has also been shown to exhibit neuroprotective properties by preventing oxidative stress-induced neuronal damage.
Propiedades
IUPAC Name |
2-[(E)-C-benzyl-N-ethoxycarbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-4-22-19-14(10-13-8-6-5-7-9-13)17-15(20)11-18(2,3)12-16(17)21/h5-9,20H,4,10-12H2,1-3H3/b19-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVIACOZEGESQY-XMHGGMMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(CC1=CC=CC=C1)C2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(\CC1=CC=CC=C1)/C2=C(CC(CC2=O)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 5-benzylidene-2-[(4-methoxyphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726195.png)
![ethyl 2-[(3-chlorophenyl)amino]-5-(2,4-dichlorobenzylidene)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726200.png)


![3-({5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}amino)benzoic acid](/img/structure/B3726216.png)
![2-[(2-chlorophenyl)amino]-5-(4-pyridinylmethylene)-1,3-thiazol-4(5H)-one](/img/structure/B3726226.png)
![ethyl 5-{4-[(3-fluorobenzyl)oxy]benzylidene}-2-[(4-methylphenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3726230.png)
![2-{[(3,3-diphenylpropyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3726243.png)
![N-(4-{2-[(4-hydroxy-5,7-dimethylpyrido[2,3-d]pyrimidin-2-yl)thio]acetyl}phenyl)acetamide](/img/structure/B3726249.png)
![2-benzoyl-3-[(2-hydroxyethyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B3726258.png)

![2-bromo-4-({[3-mercapto-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B3726269.png)

![methyl {5-[(2-methyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetate](/img/structure/B3726286.png)
